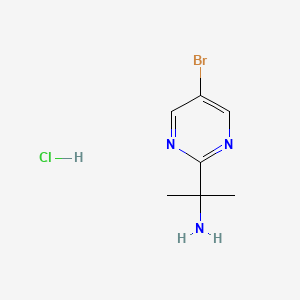

2-(5-Bromopyrimidin-2-yl)propan-2-amine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(5-Bromopyrimidin-2-yl)propan-2-amine hydrochloride, also known as BRD6989, is a chemical compound that has been recently synthesized and studied for its potential applications in scientific research. This compound belongs to the class of pyrimidine derivatives and has shown promising results in various studies related to cancer, inflammation, and other diseases.

Wissenschaftliche Forschungsanwendungen

Selective Amination Processes

The selective amination of polyhalopyridines catalyzed by palladium complexes is a pivotal reaction for the synthesis of aminated pyridines, which are crucial intermediates in the development of pharmaceuticals and agrochemicals. For instance, Ji, Li, and Bunnelle (2003) showcased a methodology that predominantly yields 5-amino-2-chloropyridine with excellent chemoselectivity, highlighting the efficiency of palladium-xantphos complexes in these transformations (Jianguo Ji, Tao Li, & W. Bunnelle, 2003).

Synthesis of Heterocyclic Derivatives

The synthesis of thiazolo[4,5‐d]pyrimidine derivatives from bromo-substituted aminopyrimidines by Bakavoli, Nikpour, and Rahimizadeh (2006) exemplifies the versatility of bromopyrimidines in constructing complex heterocycles. This process involves sequential treatment with ethanolic ammonia and secondary amines, followed by reactions with isothiocyanates, demonstrating the potential of these methodologies in generating novel heterocyclic structures with potential biological activity (M. Bakavoli, M. Nikpour, & M. Rahimizadeh, 2006).

Regioselective Displacement Reactions

Research into regioselective displacement reactions, such as the study by Doulah et al. (2014), provides insight into the reaction mechanisms and product distribution when bromo-substituted pyrimidines are treated with ammonia. This work not only enhances our understanding of the chemical reactivity of such compounds but also aids in the design of more efficient synthetic routes for the preparation of aminated pyrimidines (A. Doulah et al., 2014).

Development of Metal-Complexing Molecular Rods

The preparation of brominated bipyridines and bipyrimidines by Schwab, Fleischer, and Michl (2002) serves as an example of the foundational work necessary for the construction of metal-complexing molecular rods. These compounds are integral to the development of coordination polymers and metal-organic frameworks, which have applications in catalysis, gas storage, and separation processes (P. Schwab, F. Fleischer, & J. Michl, 2002).

Eigenschaften

IUPAC Name |

2-(5-bromopyrimidin-2-yl)propan-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BrN3.ClH/c1-7(2,9)6-10-3-5(8)4-11-6;/h3-4H,9H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKKNJSXMUQEOJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NC=C(C=N1)Br)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.54 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methyl-N-(2-(6-((2-oxo-2-(m-tolylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2916147.png)

![[1,3-dimethyl-6-oxo-4-(trifluoromethyl)-1,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]acetic acid](/img/structure/B2916151.png)

![N-(3-acetamidophenyl)-2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2916153.png)

![4-amino-3-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazin-5-one](/img/structure/B2916155.png)

![1-(4-Ethoxyphenyl)-4-[1-(2-phenoxyethyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2916159.png)

![[4-(3-Fluorophenyl)oxan-4-yl]methanamine;hydrochloride](/img/structure/B2916165.png)

![2-(4-Benzoylbenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2916166.png)